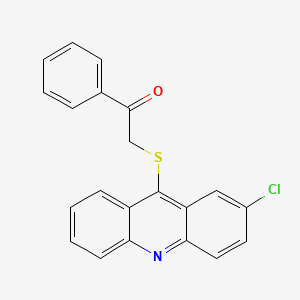
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, a phenyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- typically involves the reaction of acridine derivatives with thioacetic acid or its derivatives. The reaction conditions often require the presence of a base, such as potassium hydroxide, to facilitate the formation of the thioether linkage. The product is then purified through recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the acridine moiety.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- has been widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether linkage allows for the formation of reactive intermediates that can modify biological molecules, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-((2-chloro-9-acridinyl)thio)-
- Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Uniqueness
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the acridine moiety is particularly significant, as it is known for its ability to interact with nucleic acids, making this compound a valuable tool in biochemical research .
Propiedades
Número CAS |
134826-37-2 |
|---|---|
Fórmula molecular |
C21H14ClNOS |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-(2-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)23-19)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
QKRSTAIXCYHUNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



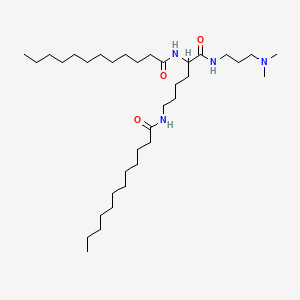

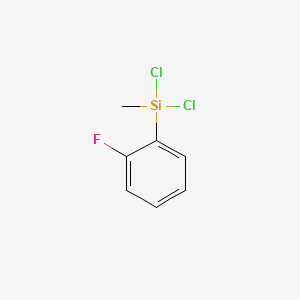
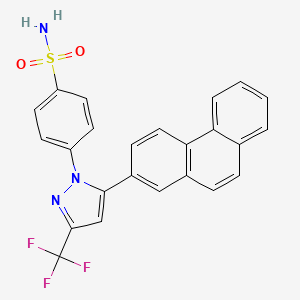
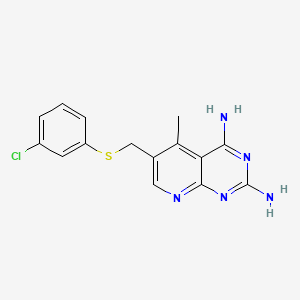

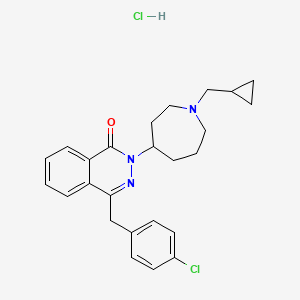


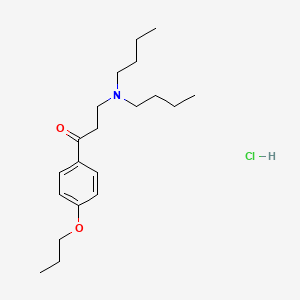

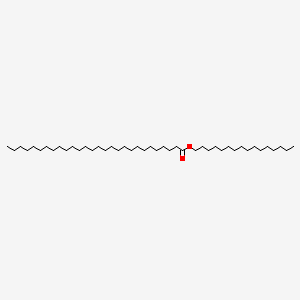
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
